molecular formula C23H33NO2 B14139310 3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine CAS No. 895827-24-4

3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine

Cat. No.: B14139310
CAS No.: 895827-24-4
M. Wt: 355.5 g/mol
InChI Key: BPBDVEZZLKLLGN-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine is an organic compound with a complex structure It is characterized by the presence of methoxyphenyl and propan-2-yloxyphenyl groups attached to a pentan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenylpropan-1-amine and 4-propan-2-yloxybenzaldehyde. These intermediates are then subjected to a series of reactions, including condensation and reduction, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)propan-1-amine
  • 4-methylphenylpropan-1-amine
  • 4-propan-2-yloxybenzaldehyde

Uniqueness

3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and propan-2-yloxyphenyl groups makes it a valuable compound for various research applications.

Properties

CAS No.

895827-24-4

Molecular Formula

C23H33NO2

Molecular Weight

355.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C23H33NO2/c1-17(2)23(20-8-12-21(25-5)13-9-20)14-15-24-16-19-6-10-22(11-7-19)26-18(3)4/h6-13,17-18,23-24H,14-16H2,1-5H3

InChI Key

BPBDVEZZLKLLGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCNCC1=CC=C(C=C1)OC(C)C)C2=CC=C(C=C2)OC

solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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